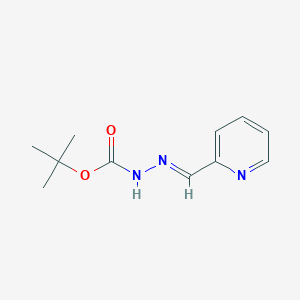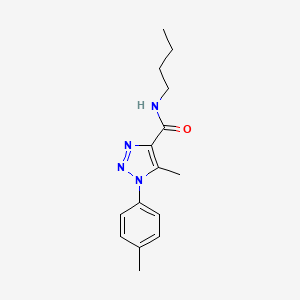![molecular formula C23H22N4O4 B2695061 N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921577-03-9](/img/structure/B2695061.png)
N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups, including an amide group (-CONH2), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings and functional groups would result in a three-dimensional structure with potentially interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The presence of the amide group, pyrazole ring, and pyridine ring in this compound suggest that it may have unique properties, such as a specific melting point, solubility, and reactivity .Applications De Recherche Scientifique
- Anticancer Properties : Research suggests that this compound may have antitumor effects. Investigating its mechanism of action and potential as an anticancer agent could be valuable .
- DHFR Inhibition : Some pyrazolo[4,3-c]pyridine derivatives inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. Further exploration of its DHFR inhibitory activity could be relevant for drug development .
- Synthetic Routes : The Cadogan reaction, which involves the reduction of o-nitrobiaryls and ring closure to form pyrrole rings, is a successful route for preparing carbazoles and alkaloids. This compound is a side product in the Cadogan reaction, generated via ring opening of a nitrene and cyclization. Mechanistic studies suggest a nitrene intermediate or anionic electrocyclization .
- Conjugated Systems : Pyrazolo[4,3-c]pyridine derivatives can be used to access higher conjugated systems, potentially applicable in organic electronics .
- Ring Contraction : Investigating the pyridine-to-pyrrole ring contraction mechanism could provide insights into heterocyclic transformations .
- Antiproliferative Effects : Exploring the antiproliferative activity of this compound against cancer cell lines (e.g., HL-60, HeLaS3, and CCRF–CEM) could reveal its potential as an antitumor agent .
- Antiviral Properties : Assessing its antiviral activity against specific viruses would be relevant .
- Modification Strategies : Investigate how structural modifications affect its biological activity. For example, altering substituents on the phenyl or pyrazole rings may enhance or alter its properties .
- Docking Studies : Conduct molecular docking simulations to predict its binding affinity with relevant protein targets (e.g., DHFR, kinases, or receptors) .
- Quantum Chemical Calculations : Explore electronic properties, stability, and reactivity using quantum chemical methods .
Medicinal Chemistry and Drug Development
Heterocyclic Chemistry
Biological Activity and Pharmacology
Structure-Activity Relationship (SAR)
Computational Chemistry and Molecular Modeling
Materials Science and Organic Electronics
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-4-26-13-17(22(28)24-19-12-16(30-2)10-11-20(19)31-3)21-18(14-26)23(29)27(25-21)15-8-6-5-7-9-15/h5-14H,4H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPOXKKWCMSUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide](/img/structure/B2694980.png)
![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide](/img/structure/B2694983.png)





![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2694991.png)
![N-(2-chlorobenzyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2694992.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2694995.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2694997.png)

![4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2694999.png)